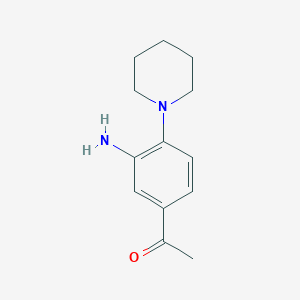

1-(3-Amino-4-piperidinophenyl)-1-ethanone

Description

1-(3-Amino-4-piperidinophenyl)-1-ethanone (CAS: 30877-81-7) is a ketone derivative featuring a phenyl ring substituted with an amino group at the 3-position and a piperidinyl group at the 4-position. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

1-(3-amino-4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(16)11-5-6-13(12(14)9-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGSSJKRNQYKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383906 | |

| Record name | 1-[3-Amino-4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30877-81-7 | |

| Record name | 1-[3-Amino-4-(1-piperidinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30877-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Amino-4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Amino-4-piperidinophenyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

Formation of the Ethanone Moiety: The ethanone group is introduced through acylation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

1-(3-Amino-4-piperidinophenyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Properties

The compound exhibits a range of biochemical activities that make it a valuable subject for scientific research. Key properties include:

- Enzyme Interaction : It has been shown to interact with various enzymes, influencing their activity and thereby modulating cellular processes. For instance, it can bind to kinases and alter their phosphorylation activity, impacting signal transduction pathways crucial for cell growth and apoptosis .

- Cellular Effects : The compound affects cell signaling pathways that are vital for regulating cell proliferation and survival. Its ability to modulate these pathways highlights its potential as a therapeutic agent .

Antimicrobial Activity

Research indicates that derivatives of 1-(3-Amino-4-piperidinophenyl)-1-ethanone possess significant antimicrobial properties. A study demonstrated its efficacy against multidrug-resistant Gram-negative bacteria, which are increasingly problematic in clinical settings. This positions the compound as a potential candidate for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by affecting specific molecular targets involved in cancer progression. Its ability to modulate key signaling pathways makes it a promising candidate for further development in cancer therapies .

Study on Derivatives

A notable study published in PubMed explored several derivatives of this compound, identifying two N-acylamide derivatives as potent inhibitors against metallo-beta-lactamases (MBLs), which are critical in combating antibiotic resistance . This highlights the importance of structural modifications in enhancing biological activity.

Clinical Relevance

The clinical implications of these findings are significant; the ability of these compounds to restore the efficacy of existing antibiotics against resistant strains makes them valuable candidates for further development and clinical testing .

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against multidrug-resistant Gram-negative bacteria; potential for new antibiotic development. |

| Anticancer Potential | Inhibits tumor growth by modulating cancer-related signaling pathways; promising for cancer therapies. |

| Enzyme Interaction | Modulates enzyme activity affecting cellular processes such as growth and apoptosis; important for drug design. |

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-piperidinophenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring play crucial roles in binding to biological receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Amino Substitutions

1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS: 39911-01-8)

- Molecular Formula: C₁₃H₁₇NO

- Molecular Weight : 203.28 g/mol

- Key Differences: Lacks the amino group at the 3-position, reducing hydrogen-bonding capacity.

- Properties : Lower density (1.052 g/cm³) and boiling point (124–125.5°C at 0.5 Torr) compared to the target compound, likely due to reduced polarity .

1-[1-[2-(Trifluoromethyl)phenyl]piperidin-3-yl]ethanone

- Molecular Formula: C₁₄H₁₆F₃NO

- Molecular Weight : 271.28 g/mol

- Key Differences : Incorporates a trifluoromethyl group on the phenyl ring, enhancing electron-withdrawing effects and metabolic stability.

- Applications : Fluorinated analogues are often explored in drug design for improved bioavailability .

Analogues with Heterocyclic Modifications

1-(2-Amino-5-morpholinophenyl)-1-ethanone

- Role in Synthesis: Used as a precursor for antitumor agents (e.g., P211). The morpholino group increases solubility in polar solvents compared to piperidine .

- Biological Relevance: Demonstrated efficacy in condensation reactions to form bioactive pyranoindolizine derivatives .

1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one

- Structural Features : Combines an oxadiazole ring (electron-deficient) with a fluorophenyl group, enhancing binding affinity to enzymatic targets.

- Potential Use: Oxadiazole derivatives are common in kinase inhibitor design .

Analogues with Aromatic or Aliphatic Substituents

1-(4-Chlorophenyl)-2-(quinolin-4-yl)-1-ethanone

- Molecular Weight : 297.75 g/mol

- Properties: The quinoline moiety introduces fluorescence and metal-chelating properties, useful in sensor applications .

1-(4-Nitrophenyl)-2-(quinolin-4-yl)-1-ethanone

Key Research Findings

- Electrochemical Applications: Analogues like 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone demonstrate electrocatalytic activity, enabling selective detection of biomolecules like L-cysteine .

- Anticancer Activity: 1,3,4-Oxadiazole ethanone derivatives (e.g., 6d and 6e) show potent cytotoxicity against PANC-1 cells (IC₅₀: 6.8–7.4 µM), outperforming 5-fluorouracil in some cases .

- Aromatic Properties: Tetrahydropyridine-based ethanones (e.g., 1-(3,4,5,6-tetrahydro-2-pyridyl)-1-ethanone) contribute to popcorn-like aromas in natural products, highlighting their role in flavor chemistry .

Biological Activity

1-(3-Amino-4-piperidinophenyl)-1-ethanone, also known as C13H18N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.30 g/mol

- Melting Point : 133-136°C

- CAS Number : 30877-81-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit specific kinases and enzymes involved in various signaling pathways, which can lead to altered cellular responses.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

Biological Activities

This compound has shown various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.

- Anticancer Potential : Research indicates that it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

Data Table of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with Spleen Tyrosine Kinase (SYK). The findings revealed that this compound acts as a competitive inhibitor, binding to the active site of SYK and preventing substrate access. This inhibition was associated with reduced inflammatory responses in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.